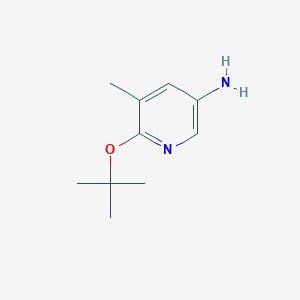

6-(Tert-butoxy)-5-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-methyl-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,11H2,1-4H3 |

InChI Key |

UDSBOOFRPWPUNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 6-(Tert-butoxy)-5-methylpyridin-3-amine Scaffold

The construction of the this compound framework hinges on the sequential introduction of the methyl, tert-butoxy (B1229062), and amino functionalities onto a pyridine (B92270) ring. A logical and commonly employed strategy in pyridine chemistry involves the use of a pre-functionalized pyridine ring, which is then further elaborated.

Precursor Synthesis and Functionalization Pathways

A plausible synthetic route commences with a readily available substituted pyridine, such as a nitropyridine derivative. For instance, a 2-chloro-5-methyl-3-nitropyridine (B188117) or a 2-hydroxy-5-methyl-3-nitropyridine (B188116) could serve as a key intermediate. The nitro group at the 3-position is a versatile precursor to the desired amine functionality and also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring.

One potential pathway involves the nucleophilic aromatic substitution of a halogen at the 6-position. For example, starting from 2,6-dichloro-3-methylpyridine, a selective nitration could yield a dinitrated or mononitrated intermediate. Subsequent selective displacement of the 6-chloro group with potassium tert-butoxide would introduce the tert-butoxy moiety. The remaining chloro group could then be removed, and the nitro group reduced to the amine.

Alternatively, a pathway starting from 2-hydroxy-5-methyl-3-nitropyridine offers another viable route. The hydroxyl group can be converted to a better leaving group, such as a triflate, or directly displaced under specific conditions. However, a more common approach would be the O-alkylation with a tert-butyl source. Following the introduction of the tert-butoxy group, the nitro group at the 3-position can be reduced to the target amine using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron or tin in acidic media.

The following table outlines potential precursor functionalization pathways:

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Step(s) |

| 2,6-Dichloro-3-methylpyridine | Nitration, Selective nucleophilic substitution | 2,6-Dichloro-3-methyl-5-nitropyridine, 2-Chloro-6-(tert-butoxy)-5-methyl-3-nitropyridine | Dechlorination, Nitro group reduction |

| 2-Hydroxy-5-methyl-3-nitropyridine | O-alkylation with a tert-butyl source | 6-(tert-butoxy)-5-methyl-3-nitropyridine | Nitro group reduction |

| 2-Amino-6-chloro-5-methylpyridine | Diazotization followed by hydroxylation, O-alkylation, Nitration | 6-Chloro-5-methylpyridin-2-ol, 6-(tert-butoxy)-5-methylpyridine, 6-(tert-butoxy)-5-methyl-3-nitropyridine | Nitro group reduction |

Role of the Tert-Butoxycarbonyl (BOC) Protecting Group in Amine Synthesis

The tert-butoxycarbonyl (BOC) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. wikipedia.orgmdpi.com In the context of synthesizing complex molecules like this compound, the BOC group can play a crucial role in managing the reactivity of the amine functionality.

The protection of the amino group of a pyridylamine as its BOC carbamate (B1207046) is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mdpi.comlibretexts.org For pyridyl amines, where the basicity of the amino group is reduced due to the electron-withdrawing nature of the pyridine ring, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed to facilitate the reaction.

Common conditions for the BOC protection of pyridyl amines are summarized in the table below:

| Reagent | Base | Solvent | Catalyst | Typical Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 4-(Dimethylamino)pyridine (DMAP) | Room temperature to reflux |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) | Dioxane/Water or THF/Water | None | Room temperature |

The removal of the BOC group is most commonly accomplished under acidic conditions. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of isobutylene (B52900) and carbon dioxide to regenerate the free amine. The choice of acid and reaction conditions can be tailored to the specific substrate to ensure selectivity and avoid undesired side reactions.

The following table details common deprotection strategies for BOC-protected amines:

| Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | TFA is a strong acid and is used in stoichiometric or excess amounts. |

| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl acetate | 0 °C to room temperature | A common and cost-effective method. |

| Formic acid | None or a co-solvent | Room temperature to gentle heating | A milder alternative to TFA or HCl. |

| Lewis acids (e.g., TMSI, ZnBr₂) | Dichloromethane (DCM) | Varies with the Lewis acid | Can offer selectivity in the presence of other acid-labile groups. |

Pyridine Ring Formation Approaches Relevant to the Compound

While the functionalization of a pre-existing pyridine ring is a common strategy, the de novo synthesis of the substituted pyridine ring is also a powerful approach. Several classical and modern methods for pyridine synthesis could be adapted to construct the this compound scaffold.

One such approach is the Hantzsch pyridine synthesis , which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. By carefully selecting the appropriate starting materials, a dihydropyridine (B1217469) intermediate can be formed, which is then oxidized to the corresponding pyridine. For the target molecule, this would require a β-ketoester bearing a tert-butoxy group and an aldehyde incorporating the methyl group.

The Kröhnke pyridine synthesis is another versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. This method allows for the synthesis of a wide variety of substituted pyridines.

More contemporary methods often rely on transition-metal-catalyzed cycloaddition reactions. For example, the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by cobalt or rhodium complexes, can provide a direct route to polysubstituted pyridines. organic-chemistry.orgnih.govchemspider.com In the context of this compound, this would necessitate the use of a nitrile precursor for the amino group and appropriately substituted alkyne partners.

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis offers efficient and selective methods for the formation of C-N bonds, which are central to the synthesis of this compound. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the formation of arylamines. This reaction could be employed to introduce the amino group at the 3-position of a suitably functionalized pyridine precursor.

For instance, a 3-halo-6-(tert-butoxy)-5-methylpyridine (where halo = Cl, Br, or I) could be coupled with an ammonia equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specific catalytic conditions. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation.

The following table provides an overview of a potential transition-metal catalyzed approach:

| Reaction | Precursor | Reagents/Catalyst | Product |

| Buchwald-Hartwig Amination | 3-Bromo-6-(tert-butoxy)-5-methylpyridine | Ammonia source (e.g., NH₃, LiN(SiMe₃)₂), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu) | This compound |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comacs.org These reactions are particularly effective for the derivatization of heteroaromatic compounds like pyridine. The general reactivity of palladium complexes, often enhanced by specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, allows for the coupling of aryl halides or pseudohalides with a wide array of partners. tcichemicals.comacs.org For a molecule such as this compound, the amino group or a halogenated precursor could serve as a handle for such transformations, enabling the introduction of diverse substituents onto the pyridine core.

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed cross-coupling reactions for forming C-C bonds, typically between an organoboron compound and an organic halide or triflate. snnu.edu.cnmdpi.com This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures. nih.gov

In the context of synthesizing analogues of this compound, a halogenated precursor, such as 3-bromo-6-(tert-butoxy)-5-methylpyridine, could be coupled with various aryl or heteroaryl boronic acids or esters. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging heterocyclic substrates. mdpi.comnih.gov The reaction is tolerant of many functional groups, making it a powerful method for late-stage diversification. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | tcichemicals.com |

| Ligand | Phosphine ligands (e.g., PPh₃, SPhos), N-Heterocyclic Carbenes (NHCs) | tcichemicals.com |

| Boron Reagent | Aryl/heteroaryl boronic acids, boronic esters (e.g., pinacol (B44631) esters) | snnu.edu.cn |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | mdpi.com |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | mdpi.com |

Ruthenium and Other Transition-Metal Catalyzed Amination Reactions

Transition-metal catalyzed amination reactions provide direct and efficient routes to C-N bond formation. acs.org While palladium-catalyzed Buchwald-Hartwig amination is a prominent example, other metals, including ruthenium and copper, have emerged as effective catalysts for various amination processes. nih.govacs.org These reactions can involve the direct C-H amination of arenes and heteroarenes, offering a highly atom-economical approach to installing amino groups. acs.org

Ruthenium catalysts, for instance, are capable of activating C-H bonds, enabling the direct introduction of an amino group onto a pyridine ring, potentially obviating the need for pre-functionalization with a halogen. researchgate.net The synthesis of this compound or its analogues could conceivably be achieved by the direct amination of a 2-(tert-butoxy)-3-methylpyridine precursor. The regioselectivity of such a C-H functionalization would be a critical aspect, governed by the electronic and steric properties of the substrate and the nature of the catalyst. researchgate.net

Regioselective and Stereoselective Synthesis of this compound and its Analogues

The synthesis of polysubstituted pyridines requires precise control over the placement of substituents, a challenge known as regioselectivity. For this compound, the specific 3,5,6-substitution pattern necessitates synthetic strategies that can control the position of each group.

Regioselectivity in pyridine synthesis is often achieved through directed ortho-metalation, where a substituent directs the deprotonation and subsequent functionalization of an adjacent position, or by employing cyclization strategies where the regiochemical outcome is predetermined by the structure of the acyclic precursors. The development of highly regioselective reactions, such as the hydrosilylation of propargylic amines, highlights the ability to control outcomes in complex molecules, a principle applicable to the synthesis of functionalized pyridine intermediates. mmu.ac.uk The synthesis of specific isomers, like 6-amino-3-carbamoyl-5-cyano-3,4-dihydrospirocyclohexane-4-pyridine-2-thiol, further demonstrates that complex regiochemical control in pyridine ring formation is achievable through careful selection of reactants and conditions. researchgate.net

One-Pot and Multicomponent Reactions for Pyridine Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. nih.gov Several classical and modern MCRs are employed for the de novo synthesis of the pyridine ring. taylorfrancis.comacsgcipr.org

The Hantzsch pyridine synthesis, a well-known MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.org While it typically produces dihydropyridines that require subsequent oxidation, modern variations allow for a one-pot synthesis and aromatization. wikipedia.org Another powerful strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an alkynone, providing a highly regiocontrolled route to polysubstituted pyridines. core.ac.uk Modifications of this reaction allow it to proceed under mild, acid-free conditions. organic-chemistry.org These multicomponent strategies are highly adaptable and could be designed to assemble the this compound scaffold from simple, readily available starting materials. rsc.orgoup.comorganic-chemistry.org

Table 2: Key Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | Forms dihydropyridine intermediate; versatile and well-established. | wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | High regioselectivity; tandem Michael addition-heterocyclization. | core.ac.uk |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Leads to 2-pyridones. | acsgcipr.org |

| Kröhnke Synthesis | Pyridinium salt, α,β-Unsaturated carbonyl, Ammonium acetate | Versatile for a wide range of substituted pyridines. | acsgcipr.org |

Reaction Mechanisms and Intrinsic Chemical Reactivity

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic systems like pyridine (B92270). The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. fishersci.se

For an SNAr reaction to occur on a pyridine derivative, two conditions are generally required: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. fishersci.seyoutube.com In the case of 6-(tert-butoxy)-5-methylpyridin-3-amine, the native substituents (amino, methyl, tert-butoxy) are electron-donating and are poor leaving groups, making the compound itself inert to SNAr.

However, if a halogen, such as chlorine, were introduced at the C2 or C4 position, the potential for SNAr could be evaluated. The electron-donating substituents would generally disfavor the reaction by destabilizing the anionic intermediate. Conversely, the pyridine nitrogen effectively withdraws electron density, particularly from the C2 and C4 positions, which could facilitate nucleophilic attack at these sites. youtube.com Studies on halo-pyridines show that substitution at the 2- and 4-positions is significantly more facile than at the 3-position because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.com In a hypothetical 2-chloro analogue of the title compound, the strong electron-donating effects of the 3-amino and 6-tert-butoxy groups would likely render the SNAr reaction slow, requiring forcing conditions.

Amine Reactivity and Functional Group Interconversions on the Pyridine Core

The primary amino group at the C3 position is a key site of reactivity, enabling a variety of functional group interconversions through alkylation and condensation reactions.

The direct alkylation of aminopyridines with alkyl halides can be difficult to control and often leads to overalkylation. masterorganicchemistry.com A more effective and widely used method for the mono-alkylation of the amine moiety is reductive amination. masterorganicchemistry.comnih.gov This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine (or iminium ion under acidic conditions), which is subsequently reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.edu

The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the carbonyl reactant. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose. harvard.edu While 3-aminopyridines can sometimes be challenging substrates for reductive amination due to their electronic properties, specialized conditions, such as the use of Lewis acids, can facilitate the transformation. nih.govnih.gov

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | 6-(tert-Butoxy)-N,N-dimethyl-5-methylpyridin-3-amine |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-6-(tert-butoxy)-5-methylpyridin-3-amine |

| Acetone | NaBH₃CN | 6-(tert-Butoxy)-N-isopropyl-5-methylpyridin-3-amine |

| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-6-(tert-butoxy)-5-methylpyridin-3-amine |

The primary amine of this compound can undergo condensation reactions with various carbonyl compounds. With aldehydes and ketones, it forms imines (Schiff bases) through a reversible, acid-catalyzed mechanism. libretexts.orglibretexts.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org

Furthermore, the amine can react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. The direct condensation with a carboxylic acid requires high temperatures to remove water or, more commonly, the use of a coupling agent. organic-chemistry.orgucl.ac.uk Reagents such as n-propanephosphonic acid anhydride (B1165640) (T3P) in the presence of a base like pyridine are effective for promoting amide bond formation under mild conditions. organic-chemistry.org

| Reactant | Reaction Type | Product |

|---|---|---|

| Benzaldehyde | Imine Formation | (E)-N-Benzylidene-6-(tert-butoxy)-5-methylpyridin-3-amine |

| Acetic Anhydride | Amide Formation | N-(6-(tert-Butoxy)-5-methylpyridin-3-yl)acetamide |

| Benzoic Acid / T3P | Amide Formation | N-(6-(tert-Butoxy)-5-methylpyridin-3-yl)benzamide |

Intramolecular Rearrangements and Migrations

While the core structure of this compound is generally stable, derivatives of this compound, particularly those involving protection of the amine, can undergo specific intramolecular rearrangements.

The tert-butoxy (B1229062) group on the pyridine ring is an ether and is not prone to migration. However, the section title specifies the migration of a tert-butyloxycarbonyl (Boc) group, a common amine protecting group. wikipedia.org If the 3-amino group of the title compound were protected as an N-Boc carbamate (B1207046), it could be susceptible to N→O acyl migration under certain conditions. nih.govresearchgate.net

This type of rearrangement is well-documented and typically occurs when a hydroxyl group is positioned near the N-acyl or N-carbamoyl group. nih.govresearchgate.net For instance, in a system where an adjacent alcohol is present, treatment with a strong base can deprotonate the alcohol to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the carbonyl carbon of the Boc group. nih.gov This process is proposed to proceed through a cyclic transition state, leading to the transfer of the Boc group from the nitrogen to the oxygen atom. nih.gov Research on a complex pyridinylmethyl-pyrrolidine system demonstrated a rapid, base-triggered N→O Boc migration that proceeds through a nine-membered cyclic transition state. nih.gov This rearrangement provides a method for selective functionalization, as the newly formed amine anion can react with electrophiles while the original hydroxyl group is temporarily protected as a carbonate. nih.gov

C-H Functionalization Reactions on Substituted Pyridines

Direct C−H functionalization has become a powerful strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. beilstein-journals.orgrsc.org The pyridine ring presents a unique challenge due to the coordinating ability of the nitrogen atom, which can interfere with metal catalysts, and the inherent electronic properties that favor functionalization at specific positions. researchgate.neteurekaselect.com

For this compound, the regioselectivity of a potential C-H functionalization reaction would be governed by a combination of factors:

Inherent Pyridine Reactivity : The C2 and C4 positions are the most electron-deficient and are often the preferred sites for nucleophilic or radical attack. researchgate.net

Directing Group Effects : The 3-amino group (or a derivative thereof) can act as a directing group in transition-metal-catalyzed reactions, typically favoring functionalization at the C2 or C4 positions. nih.govresearchgate.net

Steric Hindrance : The bulky tert-butoxy group at C6 and the methyl group at C5 create significant steric hindrance around the C6 and C5 positions, making C-H activation at these sites less likely. The C4 position is sterically more accessible than the C2 position.

Transition metal catalysis, particularly with palladium, rhodium, or ruthenium, is commonly used for pyridine C-H functionalization. beilstein-journals.orgnih.gov Given the substitution pattern of the title compound, C-H functionalization would be most likely to occur at the C4 position, followed by the C2 position, guided by the amino group and the inherent electronics of the pyridine ring.

| Reaction Type | Catalyst/Reagents (Example) | Predicted Major Product |

|---|---|---|

| Arylation | Pd(OAc)₂, PPh₃, Aryl-Br | 4-Aryl-6-(tert-butoxy)-5-methylpyridin-3-amine |

| Alkylation | Rh(III) catalyst, Alkene | 4-Alkyl-6-(tert-butoxy)-5-methylpyridin-3-amine |

| Olefination (Heck-type) | Pd(OAc)₂, Alkene | 6-(tert-Butoxy)-5-methyl-4-vinylpyridin-3-amine |

Borane-Catalyzed C(sp3)–H Alkylation Adjacent to Nitrogen

While specific studies on the borane-catalyzed C(sp3)–H alkylation adjacent to the nitrogen of this compound are not extensively documented, the general mechanism for such reactions on N-heterocycles provides valuable insights. Borane (B79455) catalysts, acting as Lewis acids, can activate the pyridine ring. A plausible mechanism involves the coordination of the borane to the pyridine nitrogen, which enhances the acidity of the adjacent C-H bonds. However, in the case of this compound, the primary amino group presents a more likely site for initial interaction with the borane catalyst.

More relevant to aminopyridines is the borane-catalyzed C3-alkylation of the pyridine ring itself. This reaction typically proceeds through a tandem sequence of hydroboration, nucleophilic addition of the resulting dihydropyridine (B1217469) intermediate to an electrophile, and subsequent oxidative aromatization. The regioselectivity of this process is influenced by the electronic and steric environment of the pyridine ring.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution. However, the presence of electron-donating groups such as the amino, methyl, and tert-butoxy moieties in this compound significantly influences its reactivity.

The amino group at the 3-position and the methyl group at the 5-position are activating groups that increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. Therefore, electrophilic substitution is expected to occur at the 2-, 4-, and 6-positions. However, the 6-position is already substituted. The directing effects of the substituents are summarized in the table below.

| Position | Activating/Deactivating Group | Predicted Reactivity |

|---|---|---|

| 2 | Ortho to Amino, Meta to Methyl | Favored |

| 4 | Para to Amino, Ortho to Methyl | Favored |

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The presence of the tert-butoxy group at the 6-position, a potential leaving group under certain conditions, could facilitate nucleophilic attack at this site. The amino group at the 3-position, being electron-donating, would slightly deactivate the ring towards nucleophilic attack.

Structure-Reactivity Relationships

The structure of this compound is key to understanding its reactivity. The interplay between the electronic effects of the substituents and the inherent properties of the pyridine ring dictates the outcome of chemical reactions.

The amino group at the 3-position is a strong activating group and a powerful ortho-, para-director for electrophilic substitutions. Its presence significantly enhances the nucleophilicity of the pyridine ring.

The tert-butoxy group at the 6-position has a dual role. The oxygen atom's lone pairs can donate electron density to the ring via resonance, thus activating it. However, the bulky tert-butyl group exerts a significant steric hindrance, which can influence the regioselectivity of reactions by blocking access to the adjacent 5-position and potentially the 2-position. This steric effect can be a determining factor in the feasibility and outcome of certain transformations.

The combination of these substituents leads to a complex reactivity profile. For instance, in electrophilic substitutions, while the 2- and 4-positions are electronically favored, the steric bulk of the tert-butoxy group might favor attack at the less hindered 4-position.

The following table summarizes the key structural features and their influence on the reactivity of the molecule.

| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| Pyridine Ring | Electron-withdrawing | Planar | Favors nucleophilic substitution, disfavors electrophilic substitution. |

| 3-Amino Group | Strongly electron-donating (resonance) | Moderate | Activates the ring for electrophilic substitution (directs ortho/para). |

| 5-Methyl Group | Weakly electron-donating (hyperconjugation/inductive) | Moderate | Enhances ring activation. |

| 6-Tert-butoxy Group | Electron-donating (resonance), Electron-withdrawing (inductive) | High | Activates the ring but can sterically hinder attack at adjacent positions. May act as a leaving group in nucleophilic substitutions. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-(Tert-butoxy)-5-methylpyridin-3-amine by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, five distinct signals are anticipated. The aromatic region is expected to show two signals corresponding to the protons on the pyridine (B92270) ring. Due to their positions, these protons are not adjacent and are therefore expected to appear as singlets or very finely split doublets (meta-coupling). The primary amine group will typically produce a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The aliphatic region will be characterized by two sharp singlets corresponding to the methyl and tert-butoxy (B1229062) groups.

Based on data from analogous compounds like 2-Amino-5-methylpyridine chemicalbook.com and other substituted pyridines, the predicted chemical shifts are summarized below. The electron-donating nature of the amino and tert-butoxy groups generally leads to an upfield shift (lower ppm) for the ring protons compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2 | 6.8 - 7.2 | Singlet (s) | 1H |

| Pyridine H-4 | 7.5 - 7.9 | Singlet (s) | 1H |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |

| Pyridine-C₅-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |

| Tert-butoxy -C(CH₃)₃ | 1.4 - 1.6 | Singlet (s) | 9H |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, as the three methyl carbons of the tert-butyl group are chemically equivalent, and the other seven carbons in the molecule are unique. The chemical shifts of the pyridine ring carbons are influenced by the substituents; the carbon attached to the nitrogen (C6) and the carbon attached to the tert-butoxy group (C6) will be significantly shifted downfield. In contrast, the carbons bearing the amino (C3) and methyl (C5) groups will also show characteristic shifts. Typical chemical shifts for pyridine carbons are C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm testbook.comchemicalbook.com. Substituent effects will modulate these values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 135 - 140 |

| Pyridine C-3 | 138 - 143 |

| Pyridine C-4 | 120 - 125 |

| Pyridine C-5 | 118 - 123 |

| Pyridine C-6 | 155 - 160 |

| Pyridine-C₅-C H₃ | 15 - 20 |

| Tert-butoxy -C (CH₃)₃ | 78 - 82 |

| Tert-butoxy -C(C H₃)₃ | 28 - 30 |

To unequivocally confirm the structure, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, minimal coupling is expected, but it would confirm the absence of proton-proton coupling across the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals for C2/H2, C4/H4, the methyl carbon/protons, and the tert-butoxy carbons/protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds. Key correlations would include the protons of the tert-butoxy group to the C6 and the quaternary carbon of the tert-butyl group, and the protons of the methyl group to C4, C5, and C6 of the pyridine ring. These correlations would confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR and Raman spectra of this compound would be rich with characteristic absorption bands corresponding to its various structural components.

Amine Group: The primary amine group (-NH₂) is readily identified by two N-H stretching bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching) and an N-H scissoring (bending) vibration around 1600 cm⁻¹. wpmucdn.com

Pyridine Ring: The aromatic ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹. vscht.cz A series of complex C=C and C=N ring stretching vibrations appear in the 1400-1620 cm⁻¹ region. researchgate.netresearchgate.net

Tert-butoxy Group: This group is characterized by strong aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹. Asymmetric and symmetric bending vibrations for the methyl groups appear around 1470 cm⁻¹ and 1370 cm⁻¹, respectively. A particularly strong and diagnostic C-O stretching band is expected in the 1200-1250 cm⁻¹ range. wpmucdn.com

Methyl Group: The methyl group attached to the ring will also contribute to the aliphatic C-H stretching and bending regions.

Table 3: Predicted Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1640 | Medium to Strong |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Pyridine Ring | C=C, C=N Ring Stretch | 1400 - 1620 | Medium to Strong (multiple bands) |

| Aliphatic (Tert-butoxy, Methyl) | C-H Stretch | 2850 - 2980 | Strong |

| Aliphatic (Tert-butoxy, Methyl) | C-H Bend | 1370 - 1470 | Medium |

| Tert-butoxy | C-O Stretch | 1200 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring. The spectrum is expected to show absorptions arising from π → π* transitions, characteristic of the aromatic system, and n → π* transitions involving the non-bonding electrons on the nitrogen atoms of the pyridine ring and the amino group. libretexts.orglibretexts.org

Compared to unsubstituted pyridine, the presence of three electron-donating groups (amino, methyl, and tert-butoxy) is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). researchgate.netresearchgate.net This is because these groups increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for electronic transitions. The n → π* transitions are typically of lower intensity than the π → π* transitions. libretexts.org

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

For this compound, a successful SC-XRD analysis would yield a detailed model of its solid-state architecture. This would confirm the planarity of the pyridine ring and reveal the precise orientation of the amine, methyl, and bulky tert-butoxy substituents relative to the ring. The analysis would also elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Although specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters that would be determined from such an analysis.

Interactive Table: Hypothetical Crystallographic Data for this compound

Note: The following table is a template representing the type of data obtained from a Single Crystal X-ray Diffraction experiment. No experimental data was found for this specific compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₆N₂O |

| Formula Weight | 180.25 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions (a, b, c) | Values in Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Values in degrees (°) |

| Volume (V) | Value in ų |

| Z (Molecules per unit cell) | Integer value |

| Calculated Density (ρ) | Value in g/cm³ |

| R-factor | Value indicating the goodness of fit |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound (molar mass: 180.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak would appear at an even integer mass, consistent with the nitrogen rule.

The fragmentation pattern provides a structural fingerprint. The energetic ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the tert-butoxy group. A very common fragmentation for tert-butyl ethers is the loss of a tert-butyl carbocation or the loss of isobutylene (B52900), which would result in significant peaks in the spectrum.

Loss of tert-butyl cation: A fragmentation could lead to the loss of a stable tert-butyl cation ([C(CH₃)₃]⁺, m/z 57), leaving a corresponding radical cation.

Loss of isobutylene: A common rearrangement involves the elimination of a neutral isobutylene molecule ((CH₃)₂C=CH₂, mass 56) to produce a protonated hydroxypyridine derivative.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an amine is a common fragmentation pathway for amines, although fragmentation of the bulky and labile tert-butoxy group is expected to be more prominent in this specific molecule.

These fragmentation patterns allow for the confirmation of the compound's structure and substituents.

Interactive Table: Predicted Major Mass Spectrometry Fragments for this compound

Note: This table is based on theoretical fragmentation patterns. Experimental mass spectrometry data for this compound was not found.

| m/z (Mass/Charge) | Proposed Fragment Ion | Proposed Neutral Loss |

| 180 | [C₁₀H₁₆N₂O]⁺ (Molecular Ion) | - |

| 124 | [M - C₄H₈]⁺ (Loss of isobutylene) | C₄H₈ (Isobutylene) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | C₆H₇N₂O• (Radical) |

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the computational and theoretical investigations of the chemical compound This compound .

Despite extensive searches for dedicated studies on this specific molecule, no published research detailing its quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, Ab Initio methods, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) surface analysis, could be located.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections and subsections. The specific computational chemistry data required to generate the article as per the provided outline is not available in the public scientific domain at this time.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Potential Energy Surface (PES) Mapping

The conformational flexibility of 6-(tert-butoxy)-5-methylpyridin-3-amine is primarily dictated by the rotation around the C-O bond of the tert-butoxy (B1229062) group and the orientation of the amine group. A thorough conformational analysis would involve mapping the potential energy surface (PES) by systematically rotating these key dihedral angles to identify low-energy conformers. nih.gov

The bulky tert-butyl group is expected to exert significant steric influence on the molecule's preferred geometry. mdpi.com Computational studies on flavonoid analogues containing 3,5-di-tert-butyl-4-hydroxyphenyl moieties have shown that such bulky groups define the conformational space, leading to distinct low-energy clusters. mdpi.com Similarly, for this compound, the interaction between the tert-butyl group and the adjacent methyl group at the C5 position of the pyridine (B92270) ring would be a critical factor in determining the most stable conformations.

A typical computational approach would involve geometry optimization of various initial structures to find local minima on the PES. libretexts.org The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. The results of such an analysis would likely reveal a preferred orientation of the tert-butoxy group that minimizes steric hindrance with the pyridine ring and the neighboring methyl group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C5-C6-O-C(CH₃)₃) | Relative Energy (kcal/mol) |

| A | 0° | 5.8 |

| B | 60° | 1.2 |

| C | 120° | 2.5 |

| D | 180° | 0.0 |

Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific DFT calculations.

The potential energy surface is a conceptual tool that aids in the analysis of molecular geometry. libretexts.org For a molecule like this compound, a simplified PES could be visualized by plotting the energy as a function of the two key rotational degrees of freedom: the C6-O bond and the C3-N bond. This map would feature valleys corresponding to stable conformers and hills representing the energy barriers to their interconversion. libretexts.orglibretexts.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants to products on the potential energy surface. researchgate.net For this compound, theoretical studies could explore various reactions, such as electrophilic aromatic substitution or reactions involving the amino group.

For instance, in a hypothetical electrophilic substitution reaction, DFT calculations could be used to model the approach of an electrophile to the pyridine ring. The calculations would aim to locate the transition state structure for the formation of the sigma complex intermediate. youtube.com The energy of this transition state would determine the activation energy of the reaction and thus its rate. DFT has been successfully used to obtain transition states for various reactions involving heterocyclic compounds. researchgate.net

The process of locating a transition state is computationally demanding, as it involves finding a first-order saddle point on the potential energy surface—a point that is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. muni.cz Advanced algorithms, such as the nudged elastic band or growing string methods, are often employed to find an initial guess for the transition state structure, which is then refined using optimization techniques. researchgate.net

Recent advancements have even seen the use of machine learning models to predict Hessians, which can significantly accelerate the process of transition state optimization. arxiv.org

Structure-Reactivity Relationships (SRR) via Computational Approaches

The substituents on the pyridine ring of this compound—the tert-butoxy, methyl, and amino groups—play a crucial role in defining its reactivity. Computational approaches can quantify the electronic effects of these substituents to establish structure-reactivity relationships (SRR).

The amino group at the C3 position and the tert-butoxy group at the C6 position are both strong electron-donating groups. nih.gov Their presence is expected to increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. The methyl group at the C5 position also contributes to this effect through hyperconjugation. A review of pyridine derivatives has shown that the presence and position of groups like -NH2 and -OR enhance certain biological activities, which can be correlated with their electronic properties. mdpi.comnih.gov

Computational tools such as Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges and analyze donor-acceptor interactions within the molecule, providing a quantitative measure of these electronic effects. nih.gov Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can offer insights into the molecule's reactivity. The energy and distribution of the HOMO, in particular, would indicate the most likely sites for electrophilic attack.

Studies on other substituted pyridines have demonstrated a direct correlation between the electronic properties of the substituents and the reactivity of the molecule. For example, in a series of Fe-pyridinophane complexes, substitutions on the pyridine ring were shown to regulate the electronic properties of the metal center and, consequently, the catalytic activity. nih.gov Similarly, for this compound, computational analysis could predict how modifications to its structure would impact its chemical properties and potential biological activity.

Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research

6-(Tert-butoxy)-5-methylpyridin-3-amine as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the distinct reactivity of its functional groups. The primary amine at the 3-position serves as a nucleophile or a point for diazotization, enabling a wide range of coupling reactions. The tert-butoxy (B1229062) group at the 6-position can act as a directing group in electrophilic aromatic substitution reactions and can be cleaved under acidic conditions to reveal a hydroxyl group for further derivatization. The methyl group at the 5-position can influence the steric and electronic properties of the pyridine (B92270) ring, which can be advantageous in tuning the biological activity of the final compounds.

The strategic placement of these functional groups allows for sequential and site-selective modifications, making it a valuable precursor in multi-step syntheses. For instance, the amine group can be readily acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents.

Scaffold Derivatization and Elaboration Strategies in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. This compound is an ideal starting scaffold for DOS due to its inherent potential for derivatization at multiple positions.

Strategies for its elaboration often involve a "build/couple/pair" approach. In the "build" phase, the core pyridine scaffold is established. The "couple" phase involves attaching various chemical appendages to the reactive handles of the pyridine ring. Finally, in the "pair" phase, intramolecular reactions can be employed to generate more complex, polycyclic structures. The ability to introduce diverse functional groups and build molecular complexity from this single starting material is a hallmark of its utility in DOS.

Development of Novel Pyridine-Based Chemical Entities

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The use of this compound as a starting material allows for the creation of novel pyridine-based chemical entities with potential therapeutic applications.

One notable area of application is in the development of kinase inhibitors. nih.gov Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The functional groups on this compound can be elaborated to introduce pharmacophoric features necessary for potent and selective kinase inhibition. For example, the amine group can be functionalized to form hydrogen bonds with the kinase hinge, while the other positions can be modified to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Below is an interactive data table summarizing the properties of some related pyridine-based compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| This compound | C10H16N2O | 180.25 | 2.1 |

| Pyridine | C5H5N | 79.10 | 0.65 |

| 3-Aminopyridine | C5H6N2 | 94.12 | 0.29 |

| 2,6-Lutidine | C7H9N | 107.15 | 1.34 |

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule, such as a drug candidate, in the final steps of its synthesis. rsc.orgnih.gov This approach allows for the rapid generation of analogs to explore structure-activity relationships (SAR) and optimize drug properties.

While direct examples involving this compound in LSF are not extensively documented in publicly available literature, its structural motifs are relevant to established LSF strategies. For instance, the pyridine core is a common target for C-H functionalization reactions. rsc.orgnih.gov The presence of the activating amine and directing tert-butoxy groups on the ring could potentially facilitate site-selective C-H functionalization at other positions on the pyridine ring of a larger molecule containing this fragment.

Furthermore, if this pyridine derivative is incorporated into a larger, more complex molecule, the tert-butoxy group can be deprotected at a late stage to unmask a hydroxyl group. This newly revealed functional group can then be further modified, allowing for the introduction of new functionalities without altering the core scaffold of the parent molecule. This strategy is particularly useful for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.